Temporin F

Antimicrobial peptides Therapeutic index Hemolytic activity

Temporin F is a 13-amino acid α-helical antimicrobial peptide (FLPLIGKVLSGIL-NH₂) from Rana temporaria. It exhibits potent, selective activity against Legionella pneumophila (MIC 2–4 µg/mL) and Gram-positive bacteria, with low hemolytic activity distinct from Temporin L. Single-residue differences from other temporins (e.g., Lys8 vs. Arg8 in Temporin A) critically alter bioactivity. This exact sequence is essential for reproducible research: β-cell protection (1 µM), MRSA biofilm inhibition (MBIC 4 µM), and AMP engineering (therapeutic window up to 12.5). Procure the authentic peptide to ensure valid, publishable results.

Molecular Formula C68H117N15O14
Molecular Weight 1368.7 g/mol
Cat. No. B1575736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin F
Molecular FormulaC68H117N15O14
Molecular Weight1368.7 g/mol
Structural Identifiers
InChIInChI=1S/C68H117N15O14/c1-15-42(13)56(82-63(92)49(31-39(7)8)76-64(93)52-26-22-28-83(52)68(97)50(32-40(9)10)78-59(88)45(70)33-44-23-18-17-19-24-44)65(94)73-34-53(85)74-46(25-20-21-27-69)61(90)81-55(41(11)12)66(95)77-48(30-38(5)6)62(91)79-51(36-84)60(89)72-35-54(86)80-57(43(14)16-2)67(96)75-47(58(71)87)29-37(3)4/h17-19,23-24,37-43,45-52,55-57,84H,15-16,20-22,25-36,69-70H2,1-14H3,(H2,71,87)(H,72,89)(H,73,94)(H,74,85)(H,75,96)(H,76,93)(H,77,95)(H,78,88)(H,79,91)(H,80,86)(H,81,90)(H,82,92)/t42-,43-,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1
InChIKeyXNQGMOIDHKOVFC-FEFFWNQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin F Antimicrobial Peptide: Sourcing, Characterization, and In Vitro Activity Data


Temporin F is a 13-amino acid, C-terminally amidated, α-helical antimicrobial peptide (AMP) belonging to the temporin family, originally isolated from the skin secretions of the European common frog (Rana temporaria) [1]. Its sequence, FLPLIGKVLSGIL-NH₂, confers a net positive charge and amphipathic structure that enables membrane disruption [2]. Temporin F demonstrates potent, targeted antibacterial activity, particularly against Gram-positive bacteria and the intracellular pathogen Legionella pneumophila, with reported Minimum Inhibitory Concentrations (MICs) as low as 2-4 µg/mL . This baseline antimicrobial profile, coupled with its distinct amino acid composition compared to other family members, establishes Temporin F as a specific molecular tool for research applications in infectious disease and antibiotic resistance.

Why Temporin F Is Not Interchangeable with Other Temporin Family Peptides


Direct substitution of Temporin F with other temporin family members (e.g., Temporin A, Temporin L, Temporin G) is scientifically unsound due to critical, sequence-dependent variations in antimicrobial spectrum, hemolytic toxicity, and bioactivity profiles. The temporin family, comprising over 90 members, is defined by short (10-14 residue) sequences where single amino acid substitutions drive significant functional divergence [1]. For instance, while Temporin L is potently hemolytic against human erythrocytes, Temporin F maintains low hemolytic activity [2]. Crucially, a single substitution differentiating Temporin A from F (Arg8 vs. Lys8) alters both antimicrobial and insulinotropic activity [3]. Furthermore, Temporin F exhibits specific activity against L. pneumophila that is not a universal trait across all temporins. Consequently, procurement of the precise Temporin F sequence, rather than a generic 'temporin' peptide, is mandatory for reproducible research outcomes, especially in studies of selective bacterial targeting or eukaryotic cell modulation.

Quantitative Evidence Guide for Temporin F: Differentiating Activity, Selectivity, and Bioactivity Data


Therapeutic Window of Temporin F Analog G6K-Temporin F

Rational engineering of Temporin F can significantly enhance its therapeutic window. The analog G6K-Temporin F, with a single Lys-substitution, demonstrated a 12.5-fold increase in its therapeutic window compared to the parent peptide and other analogs with higher net charge, which showed severe toxicity [1]. This demonstrates that moderate charge modification of the Temporin F scaffold yields a favorable balance between antibacterial potency and safety.

Antimicrobial peptides Therapeutic index Hemolytic activity Peptide engineering

Temporin F's Unique Anti-Diabetic and Cytoprotective Profile Relative to Temporin G

Temporin F displays a distinct functional profile in pancreatic β-cells compared to the closely related peptide Temporin G. While Temporin G was the most potent insulin secretagogue, Temporin F, like Temporin A, conferred significant protection against cytokine-induced apoptosis and stimulated β-cell proliferation [1]. Specifically, Temporin F (1 µM) protected BRIN-BD11 cells from cytokine-induced apoptosis (P < 0.001), an effect not observed with Temporin G [1].

Diabetes Insulin secretion Beta-cell apoptosis Cytoprotection

High Sequence-Dependent Selectivity in Insulinotropic Activity Among Temporins A, F, and G

The insulinotropic activity of temporin peptides is highly sequence-specific. Temporin A, F, and G all stimulate insulin release from BRIN-BD11 cells at ≥1 nM, but with different efficacy levels. Temporin A was the most effective, while Temporins B, C, E, H, and K were inactive or only weakly active [1]. A single amino acid substitution differentiating Temporin A (Arg8) from Temporin F (Lys8) results in altered activity [1].

Diabetes Insulin secretion Structure-activity relationship Peptide hormones

Temporin F's Potent and Specific Antibiofilm Activity Against MRSA

Temporin F and its analogs demonstrate robust antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), a key nosocomial pathogen. Temporin-PF, a peptide closely related to Temporin F, exhibited a Minimal Biofilm Inhibitory Concentration (MBIC) of 4 µM and a Minimal Biofilm Eradication Concentration (MBEC) of 16-32 µM against MRSA [1]. This activity is highly structure-dependent, as modifications to the sequence (e.g., des-Phe1 TPF) drastically reduce or abolish this effect [1].

Biofilm inhibition MRSA Antimicrobial peptides Drug resistance

Validated Research and Industrial Application Scenarios for Temporin F


Development of High Therapeutic Index Antibiotic Leads via Rational Peptide Engineering

Temporin F serves as an optimal starting scaffold for antimicrobial peptide engineering programs. Data from Bosquetti et al. (2025) demonstrate that the parent Temporin F sequence can be rationally modified (e.g., via the G6K substitution) to significantly enhance its therapeutic window (TW = 12.5) while maintaining low hemolytic activity [1]. This makes the base Temporin F peptide a valuable procurement target for medicinal chemistry and structural biology groups focused on optimizing AMPs for clinical translation.

Investigating Beta-Cell Cytoprotection and Proliferation in Type 2 Diabetes Research

Researchers investigating pancreatic β-cell survival and regeneration should prioritize Temporin F over other temporins. Unlike Temporin G, which lacks cytoprotective effects, Temporin F (1 µM) has been shown to significantly protect BRIN-BD11 cells from cytokine-induced apoptosis and stimulate their proliferation [2]. This specific activity profile makes Temporin F an essential molecular tool for dissecting the pathways that govern β-cell mass and function in diabetes models.

Anti-Biofilm Research Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)

For studies aimed at combating MRSA biofilms, Temporin F and its direct analogs (e.g., Temporin-PF) are highly relevant compounds. Quantitative data show that Temporin-PF inhibits MRSA biofilm formation at a low concentration (MBIC = 4 µM) and can eradicate established biofilms (MBEC = 16 µM) [3]. This potency is exquisitely sensitive to sequence, as N-terminal deletions (des-Phe1 TPF) result in a 4-fold loss of inhibitory activity [3]. Procuring the correct Temporin F sequence is therefore critical for achieving reproducible antibiofilm results.

Mechanistic Studies of Selective Membrane Permeabilization in Legionella pneumophila

Temporin F is uniquely suited for research focused on Legionella pneumophila, a facultative intracellular pathogen. The peptide demonstrates specific, potent antimicrobial activity against this organism, with reported MICs as low as 2-4 µg/mL and rapid bactericidal kinetics (99% killing within 30 minutes) . This makes Temporin F an ideal chemical probe for studying the vulnerabilities of the L. pneumophila cell membrane and developing targeted anti-Legionella strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temporin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.